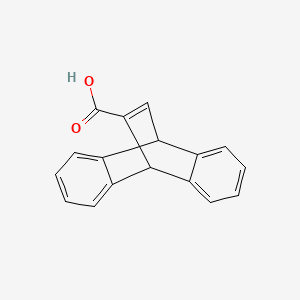
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid is an organic compound with the molecular formula C17H14O2 It is a derivative of anthracene, characterized by the presence of an ethano bridge and a carboxylic acid group
Preparation Methods
The synthesis of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, a modified commercial domestic microwave oven is used to facilitate the reaction, which includes a reflux condenser and a magnetic stirrer . The reaction conditions are precisely controlled using specialized software, allowing for the rapid and efficient production of the compound.
Chemical Reactions Analysis
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethano bridge provides structural rigidity, affecting how the compound interacts with other molecules.
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid include:
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-12-phenyl-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the ethano bridge and carboxylic acid group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-9,14,16H,(H,18,19) |
InChI Key |
SLBPFXSUYSLDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


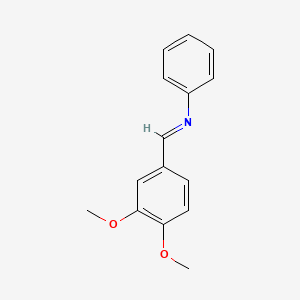

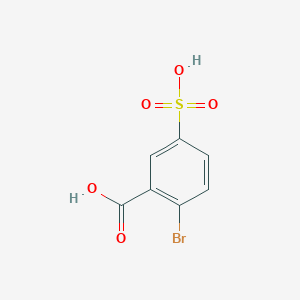
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)
![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)



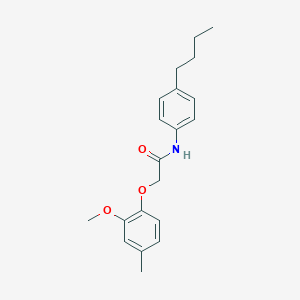

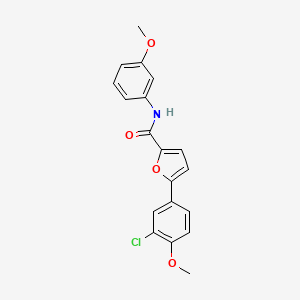
![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
